molecular formula C17H15N3O3S2 B2535823 N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421457-68-2

N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2535823
CAS No.: 1421457-68-2
M. Wt: 373.45
InChI Key: NLAHRTHOGWXMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. It features a tetrahydropyrimidine ring, a significant structural component in many bioactive molecules, making it an attractive subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving cyclization and functional group modification. The primary route involves the condensation of thiophen-2-ylmethylamine with 2-(methylthio)benzaldehyde, followed by cyclization with urea under acidic or basic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods: While laboratory synthesis focuses on precision, industrial production scales up these methods. Reaction conditions are optimized for yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups.

  • Substitution: Functionalization at the aromatic rings is possible via electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenating agents for introducing halides, nitrating mixtures for introducing nitro groups.

Major Products:
  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols.

  • Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound’s structure offers a platform for synthesizing derivatives with diverse properties, making it valuable for creating new materials or catalysts.

Biology: Its potential bioactivity can be explored for developing new pharmaceuticals, particularly those targeting enzyme inhibitors or receptors due to the pyrimidine core.

Medicine: Research might focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the bioactive nature of similar pyrimidine compounds.

Industry: It could find applications in agrochemicals, such as pesticides or herbicides, due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways: N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may interact with specific enzymes or receptors, inhibiting or modifying their activity. The thiophen and pyrimidine moieties are crucial for binding to these biological targets, affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Unique Features: Compared to other pyrimidine derivatives, this compound’s unique features include the thiophen-2-ylmethyl and 2-(methylthio)phenyl groups, which confer distinct electronic and steric properties, influencing its reactivity and binding affinity.

List of Similar Compounds:
  • 5-Fluorouracil: Another pyrimidine derivative, used in cancer treatment.

  • Allopurinol: A pyrimidine-based drug used to treat gout.

  • Thiopental: A barbiturate derived from pyrimidine, used as an anesthetic.

N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out with its unique substituents and potential diverse applications, paving the way for extensive research in multiple scientific domains.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-24-14-7-3-2-6-13(14)19-15(21)12-9-18-17(23)20(16(12)22)10-11-5-4-8-25-11/h2-9H,10H2,1H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHRTHOGWXMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.